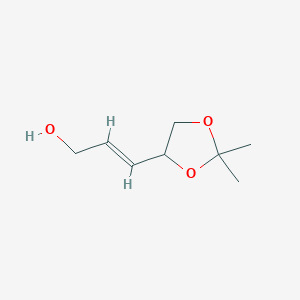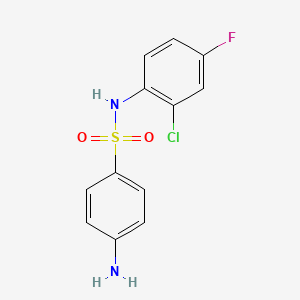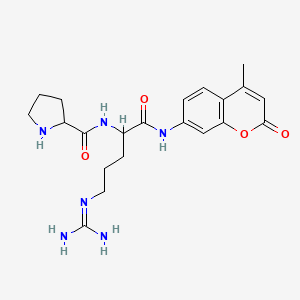![molecular formula C22H41N7O8S3 B12109782 2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)
2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an α-amino acid , which means it contains an amino group (–NH₂), a carboxyl group (–COOH), and an R group attached to the α-carbon. The R group distinguishes one amino acid from another . In this case, the R group is quite complex, contributing to the compound’s unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following reactions:
Protection of the amino groups: To prevent unwanted reactions, the amino groups are protected using suitable protecting groups.
Activation of the carboxyl group: The carboxyl group is activated (e.g., via acid chlorides or anhydrides).
Coupling reaction: The protected amino groups are coupled with the activated carboxyl group to form the peptide bond.
Deprotection: Removal of the protecting groups yields the final compound.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactions:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.
Oxidation and Reduction: The compound may undergo oxidation (e.g., disulfide bond formation) or reduction (e.g., conversion of a carbonyl group to a hydroxyl group).
Substitution: The R group may participate in substitution reactions.
Hydrolysis: Acidic hydrolysis with HCl or basic hydrolysis with NaOH.
Oxidation: Oxidizing agents like H₂O₂ or performic acid.
Reduction: Reducing agents like NaBH₄ or LiAlH₄.
Substitution: Various reagents based on the specific R group.
Scientific Research Applications
This compound finds applications in:
Peptide Synthesis: As a building block for longer peptides.
Drug Design: Due to its unique structure, it can serve as a scaffold for drug development.
Biochemistry: Studying protein folding and interactions.
Mechanism of Action
The compound’s effects depend on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, its complexity sets it apart. Researchers may explore related structures for comparative studies.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZVLJMXJONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)



![2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12109755.png)




